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Abstract
Conantokin-G, a 17-amino acid peptide isolated from the venom of the marine cone snail

Conus geographus, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA)

receptor, specifically targeting NR2B-containing subtypes.[1][2][3][4] Its unique mechanism of

action and subunit selectivity have positioned it as a valuable pharmacological tool and a

potential therapeutic agent for a range of neurological disorders, including epilepsy, chronic

pain, and neurodegenerative diseases.[5] This guide provides a comprehensive overview of the

discovery, isolation, and characterization of Conantokin-G, with a focus on the technical

methodologies employed.
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Property Value Reference

Amino Acid Sequence

Gly-Glu-γ-Gla-Gla-Leu-Gln-

Gla-Asn-Gln-Gla-Leu-Ile-Arg-

Gla-Lys-Ser-Asn-NH2

Number of Amino Acids 17

Molecular Weight 2264.23 Da

Post-Translational

Modifications

Five γ-carboxyglutamate (Gla)

residues

Structure
α-helical conformation in the

presence of divalent cations

CAS Number 93438-65-4

Pharmacological Activity of Conantokin-G
Parameter Value Conditions Reference

IC50 (NMDA-induced

cGMP elevation)
171 nM Rat cerebellar slices

IC50 (NMDA-evoked

currents)
480 nM

Murine cortical

neurons

IC50 ([3H]MK-801

binding)

~45 nM (for Ala7

derivative)

Spermine-stimulated,

cerebellar granule cell

cultures

IC50 ([3H]dizolcipine

(MK-801) binding)
0.48 µM Rat brain membranes

Target Receptor
N-methyl-D-aspartate

(NMDA) Receptor

Subunit Selectivity NR2B

Mechanism of Action
Competitive

Antagonist
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Experimental Protocols
Venom Collection and Extraction
The initial step in the isolation of Conantokin-G involves the collection of venom from live

specimens of Conus geographus.

Protocol:

Specimen Handling: Live Conus geographus specimens are carefully handled to induce

venom release. This can be achieved through defensive or predation-provoked stimuli.

Venom Milking: The venom is "milked" from the snail's proboscis into a collection vial. Given

the small quantities of venom obtainable from a single snail (typically 10-50 µL), venom from

multiple individuals is often pooled.

Crude Venom Extraction: The collected venom is immediately extracted to preserve the

integrity of the peptides. A common method involves extraction with an aqueous solution of

60% acetonitrile.

Lyophilization: The crude venom extract is then lyophilized (freeze-dried) to produce a stable

powder, which can be stored for subsequent purification.

Purification of Conantokin-G
The purification of Conantokin-G from the crude venom extract is a multi-step process

involving various chromatography techniques.

Protocol:

Size-Exclusion Chromatography (SEC):

The lyophilized crude venom is reconstituted in an appropriate buffer (e.g., 0.1 M

ammonium acetate).

The reconstituted venom is loaded onto a size-exclusion chromatography column (e.g.,

Sephadex G-50) to separate the components based on their molecular size.
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Fractions are collected and assayed for biological activity (e.g., NMDA receptor

antagonism).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Step 1

(Fractionation):

Active fractions from SEC are pooled and subjected to RP-HPLC for further separation.

A preparative C18 column is typically used.

A linear gradient of increasing acetonitrile concentration in water, both containing a small

amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is used to elute the peptides. For

example, a gradient of 0-60% acetonitrile over 60 minutes.

Fractions are collected and again tested for their ability to inhibit NMDA receptor activity.

RP-HPLC - Step 2 (Final Purification):

The active fraction(s) from the initial RP-HPLC step are further purified using a semi-

preparative or analytical C18 column.

A shallower acetonitrile gradient is employed to achieve high-resolution separation of

Conantokin-G from other closely eluting peptides.

The purity of the isolated Conantokin-G is assessed by analytical RP-HPLC and mass

spectrometry.

Structural Characterization
Protocol:

Amino Acid Sequencing:

The primary sequence of the purified Conantokin-G is determined using automated

Edman degradation. This method sequentially removes amino acids from the N-terminus

of the peptide, which are then identified by HPLC.

Mass Spectrometry:
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Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser

desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine

the precise molecular weight of the peptide. This helps to confirm the amino acid

sequence and identify any post-translational modifications, such as the five γ-

carboxyglutamate residues in Conantokin-G.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

To determine the three-dimensional structure of Conantokin-G, NMR spectroscopy is

employed.

Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation

Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to

obtain distance and dihedral angle restraints.

These restraints are then used in computational software to calculate the solution

structure of the peptide, revealing its α-helical conformation in the presence of divalent

cations.

Biological Activity Assays
Protocol:

Electrophysiological Recordings:

The effect of Conantokin-G on NMDA receptor activity can be directly measured using

electrophysiological techniques such as two-electrode voltage-clamp recordings in

Xenopus oocytes expressing specific NMDA receptor subunits, or whole-cell patch-clamp

recordings from cultured neurons.

The application of NMDA in the presence and absence of Conantokin-G allows for the

determination of its inhibitory effect on ion currents.

Calcium Influx Assays:

Since NMDA receptor activation leads to calcium influx, fluorescent calcium indicators can

be used to measure the inhibitory effect of Conantokin-G.
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Cultured neurons are loaded with a calcium-sensitive dye, and the change in fluorescence

upon NMDA application with and without Conantokin-G is monitored.

Radioligand Binding Assays:

The interaction of Conantokin-G with the NMDA receptor can be studied using

radioligand binding assays. For example, the ability of Conantokin-G to inhibit the binding

of a radiolabeled NMDA receptor channel blocker like [3H]MK-801 or [3H]dizocilpine can

be measured.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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